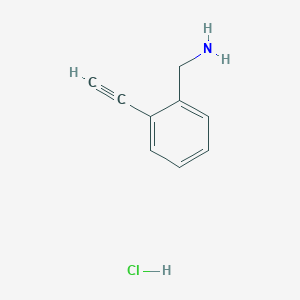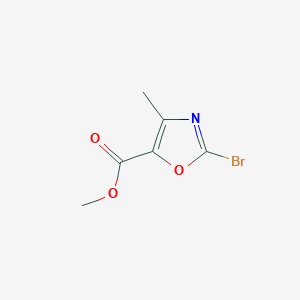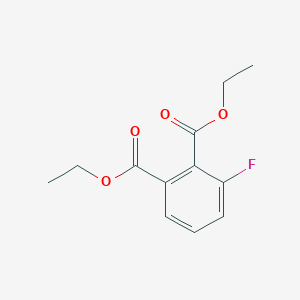
2-chloro-8-methoxy-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “2-chloro-8-methoxy-1H-quinazolin-4-one” is a chemical substance listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-8-methoxy-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. Common methods include:
Carbonization Methods: This involves the carbonization of organic materials under controlled conditions.
Acidification: The compound can be modified using various acids such as sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale carbonization processes, where organic materials are subjected to high temperatures and pressures to achieve the desired chemical structure. The hydrothermal carbonization method is particularly favored due to its lower reaction temperature, shorter reaction time, and higher yield .
化学反応の分析
Types of Reactions
2-chloro-8-methoxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Combination Reactions: Where it combines with other elements or compounds to form new substances.
Decomposition Reactions: Where it breaks down into simpler substances.
Single-Replacement Reactions: Where one element in the compound is replaced by another.
Double-Replacement Reactions: Where elements in two compounds exchange places.
Combustion Reactions: Where it reacts with oxygen to produce heat and light.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, chlorine, and various acids. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, combination reactions with oxygen typically produce oxides .
科学的研究の応用
2-chloro-8-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial materials and chemicals.
作用機序
The mechanism of action of 2-chloro-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2-chloro-8-methoxy-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Aspirin (CID 2244): Known for its anti-inflammatory and analgesic properties.
Salicylsalicylic Acid (CID 5161): Used in various pharmaceutical applications.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and applications .
特性
IUPAC Name |
2-chloro-8-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B7979980.png)



![[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol](/img/structure/B7980003.png)
![tert-Butyl 3-(4-amino-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B7980011.png)

![2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7980035.png)
![8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7980036.png)

